molecular formula C21H28N4O2S B2855823 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1172504-90-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No.: B2855823
CAS No.: 1172504-90-3
M. Wt: 400.54
InChI Key: WJUPCRRNTWVKCK-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine backbone substituted with a thiophene-oxadiazole moiety and a cyclohexene-containing ethyl chain.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c26-21(22-11-10-16-6-2-1-3-7-16)17-8-4-12-25(14-17)15-19-23-20(24-27-19)18-9-5-13-28-18/h5-6,9,13,17H,1-4,7-8,10-12,14-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUPCRRNTWVKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene-oxadiazole group may confer greater metabolic resistance compared to the benzodioxole-imidazole system in ’s compound, which is prone to oxidative degradation.

Research Findings and Functional Comparisons

A. Thiophene-Oxadiazole vs. Benzodioxole-Imidazole

  • Electron Distribution : Thiophene’s electron-rich aromatic system enhances interactions with hydrophobic receptor pockets, whereas benzodioxole’s oxygen atoms favor polar interactions.
  • Stability : Oxadiazole rings are less susceptible to hydrolysis than imidazole, as demonstrated in stability studies of analogous antitumor agents.

B. Piperidine Derivatives

  • The piperidine-3-carboxamide group in the target compound shares similarities with Donepezil’s piperidine core, a validated acetylcholinesterase inhibitor. Computational docking models suggest the target compound’s carboxamide group could form hydrogen bonds with catalytic serine residues, akin to Donepezil’s benzyl interaction.

Q & A

What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Category: Basic Research
Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Heterocyclic coupling: The 1,2,4-oxadiazol-5-yl and thiophen-2-yl moieties demand coupling under anhydrous conditions with catalysts like triethylamine .
  • Piperidine functionalization: Selective alkylation at the piperidine nitrogen often requires protecting group strategies (e.g., Boc protection) to avoid side reactions .
  • Cyclohexene ethyl chain incorporation: Alkylation with 2-(cyclohex-1-en-1-yl)ethyl bromide may necessitate polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
    Optimization: Use Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry, as demonstrated in flow-chemistry protocols for similar heterocycles .

Which analytical techniques are critical for confirming the compound’s structural integrity?

Category: Basic Research
Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies regioselectivity of oxadiazole-thiophene coupling and confirms stereochemistry at the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected ~480–500 g/mol range) and detects impurities from incomplete cyclization .
  • X-ray Crystallography: Resolves conformational ambiguities in the cyclohexene-ethyl-piperidine backbone .

How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Category: Advanced Research
Answer:

  • Substituent variation: Synthesize analogs with modified substituents (e.g., replacing thiophen-2-yl with furan or pyridine) to assess binding affinity to kinase targets .
  • In vitro assays: Use enzyme inhibition assays (e.g., IC50 determination against COX-2 or EGFR) paired with molecular docking to map key interactions .
  • Data analysis: Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Example SAR Substituents Biological Target Key Finding
Thiophen-2-yl → FluorophenylEGFR10-fold ↑ potency
Oxadiazole → TriazoleCOX-2Reduced selectivity

What computational strategies are effective in predicting its material science applications?

Category: Advanced Research
Answer:

  • DFT Calculations: Model HOMO-LUMO gaps to assess suitability as an organic semiconductor (target gap: ≤3.0 eV) .
  • Molecular Dynamics (MD): Simulate packing efficiency in thin films to predict charge-carrier mobility .
  • Machine Learning: Train models on PubChem datasets of similar oxadiazole derivatives to forecast fluorescence quantum yields .

How should researchers resolve contradictions in reported biological activity data?

Category: Advanced Research
Answer:

  • Meta-analysis: Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural validation: Re-examine stereochemical assignments via circular dichroism (CD) if enantiomers show divergent activities .
  • Proteomic profiling: Use high-throughput screening to identify off-target effects that may explain discrepancies .

What methodologies are recommended for studying its stability under physiological conditions?

Category: Basic Research
Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24–72 hours and monitor degradation via HPLC .
  • Thermal Stress Testing: Heat to 40–60°C in aqueous/organic solvents to identify thermally labile groups (e.g., oxadiazole ring) .
  • Light Exposure: Use UV-Vis spectroscopy to track photodegradation kinetics under ICH Q1B guidelines .

How can its potential as a fluorescent probe be experimentally validated?

Category: Advanced Research
Answer:

  • Photophysical Characterization: Measure fluorescence quantum yield (ΦF) and Stokes shift in solvents of varying polarity .
  • Cell Imaging: Test uptake in live-cell assays (e.g., HeLa cells) with confocal microscopy to confirm subcellular localization .
  • Quenching Studies: Evaluate sensitivity to reactive oxygen species (ROS) via fluorescence quenching assays .

What are the best practices for comparative studies with structurally similar compounds?

Category: Advanced Research
Answer:

  • In vivo Models: Use xenograft models to compare tumor growth inhibition with fluorophenyl/chlorophenyl analogs .
  • Pharmacokinetic Profiling: Measure AUC and Cmax in rodent plasma to assess bioavailability differences .
  • Crystallographic Overlays: Superimpose X-ray structures to identify steric clashes impacting target binding .

How can researchers optimize its solubility for in vivo applications?

Category: Basic Research
Answer:

  • Co-solvent Systems: Test PEG-400/water mixtures (10–30% v/v) to enhance aqueous solubility without precipitation .
  • Salt Formation: Screen with HCl or maleic acid to improve crystallinity and dissolution rates .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

What advanced statistical methods are suitable for analyzing dose-response data?

Category: Advanced Research
Answer:

  • Nonlinear Regression: Fit data to Hill equation models to calculate EC50 and Hill coefficients .
  • Bootstrap Resampling: Estimate confidence intervals for IC50 values in low-n datasets .
  • Bayesian Hierarchical Modeling: Integrate data from multiple assays to refine potency estimates .

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